REACTION_CXSMILES
|
Cl.[Cl:2][CH2:3][C:4]1[C:16]2[NH:15][C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[C:8]=2[CH2:7][CH2:6][N:5]=1.[CH2:17]([N:19](CC)[CH2:20]C)C>>[CH3:17][N:19]([CH3:20])[CH2:3][CH:4]1[C:16]2[NH:15][C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[C:8]=2[CH2:7][CH2:6][NH:5]1.[ClH:2].[CH3:4][NH:5][CH3:6] |f:0.1,4.5|
|
Name
|
1-chloromethyl-4,9-dihydro-3H-β-carboline hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.ClCC1=NCCC=2C3=CC=CC=C3NC12
|
Name
|
|
Quantity
|
1.28 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CC1NCCC=2C3=CC=CC=C3NC12)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 305 mg | |
YIELD: PERCENTYIELD | 72% |
Name
|
|
Type
|
product
|
Smiles
|
Cl.CNC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 751 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[Cl:2][CH2:3][C:4]1[C:16]2[NH:15][C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[C:8]=2[CH2:7][CH2:6][N:5]=1.[CH2:17]([N:19](CC)[CH2:20]C)C>>[CH3:17][N:19]([CH3:20])[CH2:3][CH:4]1[C:16]2[NH:15][C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[C:8]=2[CH2:7][CH2:6][NH:5]1.[ClH:2].[CH3:4][NH:5][CH3:6] |f:0.1,4.5|
|
Name
|
1-chloromethyl-4,9-dihydro-3H-β-carboline hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.ClCC1=NCCC=2C3=CC=CC=C3NC12
|
Name
|
|
Quantity
|
1.28 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CC1NCCC=2C3=CC=CC=C3NC12)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 305 mg | |
YIELD: PERCENTYIELD | 72% |
Name
|
|
Type
|
product
|
Smiles
|
Cl.CNC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 751 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |